molecular formula C19H19NO4 B557281 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid CAS No. 211682-15-4

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Cat. No.: B557281
CAS No.: 211682-15-4
M. Wt: 325.4 g/mol
InChI Key: BMUDOYSTGJHGNI-GFCCVEGCSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS 211682-15-4) is an Fmoc-protected, non-proteinogenic amino acid derivative of high value in synthetic and peptide chemistry. This compound, with the molecular formula C 19 H 19 NO 4 and a molecular weight of 325.36 g/mol, serves as a crucial chiral building block for the introduction of a methyl-substituted beta-amino alanine moiety in the (R) configuration during solid-phase peptide synthesis (SPPS) . The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, allowing for orthogonal deprotection under mild basic conditions that are compatible with a wide range of other protecting groups and side-chain functionalities. This makes it particularly useful for constructing complex, architecturally diverse peptides and peptidomimetics. Researchers utilize this reagent to systematically explore the effects of side-chain branching and stereochemistry on peptide conformation, bioavailability, biological activity, and metabolic stability. The product is offered with a guaranteed purity of >98% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (SDS) for safe handling and storage recommendations, which include storage at 2-8°C .

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDOYSTGJHGNI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583533
Record name (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211682-15-4
Record name (2R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211682-15-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-2-methyl propionic acid
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Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific peptide sequence being synthesized. The Fmoc group’s removal allows for the addition of the next amino acid in the sequence, ultimately leading to the formation of the desired peptide.

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of this compound. The Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, the pH of the environment can significantly impact the compound’s action. Similarly, temperature can affect the rate of the reactions involved in peptide synthesis.

Biological Activity

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-amino acid, is an important compound in organic and medicinal chemistry, particularly in peptide synthesis. This article presents a comprehensive overview of its biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in peptide synthesis. The presence of this group enhances the lipophilicity of the compound, potentially affecting its biological interactions.

Property Value
Molecular FormulaC₁₈H₁₉NO₃
Molecular Weight303.35 g/mol
CAS Number1025434-04-1
SolubilitySoluble in DMF and DMSO

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics.

2. Neuroprotective Effects

Certain structural analogs of this compound have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. These studies suggest that modifications to the fluorenyl group can enhance neuroprotective activity by modulating pathways involved in neuronal survival and inflammation .

3. Anti-inflammatory Properties

The compound may influence inflammatory pathways and cytokine production, offering potential therapeutic benefits in treating inflammatory diseases. Research has shown that specific derivatives can downregulate pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis .

Study on Antimicrobial Activity

A study conducted on various Fmoc-amino acid derivatives demonstrated their efficacy against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the structural modifications of the fluorenyl group and increased antimicrobial potency.

Neuroprotection Research

In a comparative study analyzing different Fmoc-protected amino acids, it was found that those with longer alkyl chains exhibited enhanced protective effects on neuronal cells exposed to oxidative stress. This suggests a structure-activity relationship where lipophilicity plays a crucial role in biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of Fmoc-protected amino acids. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituent Molecular Formula Molecular Weight CAS No. Applications
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid β-Methyl C₁₉H₁₉NO₄ 325.36 Not explicitly listed (enantiomer: 203854-58-4) Peptide backbone modification, chiral resolution studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (aromatic) C₂₅H₂₃NO₄ 401.45 211637-75-1 Incorporation of bulky aromatic residues in peptide drugs
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl (halogenated) C₂₄H₂₀INO₄ 513.32 205526-29-0 Radiolabeling, targeted drug delivery
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Thiol (-SH) C₁₈H₁₇NO₄S 343.40 135248-89-4 Disulfide bond formation in peptide engineering
(S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid Indole (heterocyclic) C₂₅H₂₀N₂O₄ 412.44 EN300-81250 Tryptophan analogs for fluorescence studies
Key Observations:
  • Steric and Electronic Effects: The β-methyl group in the target compound reduces conformational flexibility compared to linear chains (e.g., ’s 2-methylpentanoic acid derivative) or aromatic side chains (e.g., o-tolyl in ). This impacts peptide folding and receptor binding.
  • Functional Group Diversity : Halogenated derivatives (e.g., 4-iodophenyl in ) enable applications in radiopharmaceuticals, while thiol-containing analogs () facilitate site-specific crosslinking.
  • Chiral Specificity : The (R)-configuration is critical for enantioselective interactions, contrasting with (S)-enantiomers like CAS 203854-58-4 , which may exhibit divergent biological activities.

Physicochemical Properties

Property Target Compound (S)-2-methylpropanoic acid (CAS 203854-58-4) (R)-3-mercaptopropanoic acid
Melting Point Not reported Not reported 116–117°C
Solubility Polar aprotic solvents (DMF, DCM) Similar Soluble in DMF, limited in water
Optical Rotation Depends on (R)-configuration [α]D = -35.0 (DMF) for thiol analog Not reported
Purity (HPLC) >97% (enantiomer) 99.76% for o-tolyl derivative ≥95%

Preparation Methods

Asymmetric Catalysis

A palladium-catalyzed asymmetric hydrogenation of β-enamino esters yields the chiral β-amino acid precursor. Key parameters:

ParameterValue
CatalystPd/C (10 wt%)
Substrate(Z)-3-(Benzylideneamino)-2-methylpropanoate
Hydrogen Pressure50 psi
Temperature25°C
Enantiomeric Excess (ee)>99%

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-methyl-3-aminopropanoic acid esters achieves high enantiopurity:

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Substrate : N-Acetyl-DL-2-methyl-3-aminopropanoic acid methyl ester

  • Conversion : 48% (theoretical maximum for resolution)

  • ee (Product) : >98%

Reaction Optimization and Process-Scale Considerations

Solvent Effects on Yield

Comparative studies of solvents for Fmoc protection:

Solvent SystemYield (%)Purity (%)
Dioxane/Water9298
THF/Water8595
Acetonitrile/Water7890

Dioxane/water maximizes yield due to superior Fmoc-Cl solubility and base distribution.

Deprotection and Side Reactions

Common impurities arise from Fmoc group degradation or racemization:

  • Piperidine-Induced Racemization : <0.5% when reactions are conducted below 25°C.

  • Oxazolone Formation : Mitigated by adding HOBt (1-hydroxybenzotriazole) during activation.

Purification and Analytical Characterization

Chromatographic Methods

  • Reverse-Phase HPLC :

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/0.1% TFA (70:30)

    • Retention Time: 12.3 min.

  • Flash Chromatography :

    • Silica gel (230–400 mesh)

    • Eluent: Hexane/Ethyl Acetate (1:1) → Pure Ethyl Acetate.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H), 4.22 (t, J = 6.6 Hz, 1H), 3.12 (qd, J = 6.7, 5.1 Hz, 1H), 1.32 (d, J = 6.9 Hz, 3H).

  • MS (ESI) : m/z 326.2 [M+H]⁺.

Industrial-Scale Production and Formulation

In Vivo Formulation Guidelines

For preclinical studies, the compound is solubilized using:

ComponentVolume Ratio
DMSO Master Liquid30%
PEG 30040%
Tween 8010%
ddH₂O20%

This mixture ensures stability for ≥1 month at -20°C .

Q & A

Q. What role does the 2-methylpropanoic acid moiety play in enhancing metabolic stability of therapeutic peptides?

  • Methodological Answer :
  • Steric Shielding : The methyl group reduces protease accessibility, confirmed by LC-MS stability assays in serum .
  • Comparative Studies : Synthesize analogs with varying alkyl chain lengths to correlate structure with half-life .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Methodological Answer :
  • Hydrolysis Risk : Avoid prolonged exposure to basic conditions (pH >9) to prevent Fmoc cleavage. Use pH-stat titration for controlled deprotection .
  • PPE : Wear nitrile gloves and goggles; the compound may cause skin/eye irritation (H315/H319) .

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